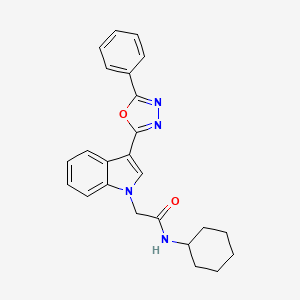
N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" is a structurally complex molecule that is likely to have interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with basic building blocks like aldehydes and acetamides, and proceeding through various cyclization and substitution reactions. For example, the synthesis of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides involves the preparation from 4-chlorobenzaldehyde and acetylglycine, followed by cyclization with acetic anhydride to yield imidazoline-5-one compounds . This suggests that the synthesis of "N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" could also involve similar cyclization steps and the use of acetic anhydride or other activating agents.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often determined using techniques such as X-ray diffraction, which provides information on the crystalline structure and the spatial arrangement of atoms within the molecule. For instance, the compound N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was characterized by X-ray diffraction and found to crystallize in the monoclinic space group with specific unit cell dimensions . Such detailed structural information is crucial for understanding the molecular interactions and stability of the compound.
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their interaction with biological molecules like DNA. For example, the compound mentioned in paper shows electrophilic nature, with electrons being transferred from the DNA bases to the title molecule, indicating potential DNA-binding properties. This suggests that "N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" may also interact with DNA or other biological targets, which could be relevant for its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often related to their molecular structure and can be predicted using theoretical computations. For instance, the global and local chemical activity descriptors of a similar compound were investigated using density functional theory (DFT), indicating a more electrophilic nature . The thermodynamic properties at different temperatures were also calculated, providing insights into the stability and reactivity of the molecule under various conditions. These methods could be applied to "N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" to predict its behavior and properties.
Scientific Research Applications
Synthetic Routes and Metal-Ion Sensing Applications
Research has highlighted the importance of 1,3,4-oxadiazole scaffolds in various fields, including pharmacology and material science. These compounds, featuring a broad spectrum of applications, are synthesized through several methods such as dehydrogenative cyclization, oxidative cyclization, and C-H activation, among others. The 1,3,4-oxadiazole derivatives are notably used in developing potential chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and efficient metal-ion sensing capabilities. These features make them ideal for crafting fluorescent frameworks and chemosensors for detecting metal ions through mechanisms like photo-induced electron transfer and complex formation (D. Sharma, H. Om, A. Sharma, 2022).
Therapeutic Potential in Medicinal Chemistry
The peculiar structural characteristics of the 1,3,4-oxadiazole ring, resembling pyridine-type nitrogen atoms, allow for effective binding with various enzymes and receptors in biological systems. This interaction triggers a range of bioactivities, making the development of 1,3,4-oxadiazole-based derivatives a focal point in medicinal chemistry. These compounds have shown significant therapeutic potential in treating diseases, including cancer, bacterial infections, and tuberculosis. Their development underscores the vast medicinal value of 1,3,4-oxadiazole tailored compounds, contributing to the advancement in drug discovery and therapeutic applications (G. Verma, M. F. Khan, W. Akhtar, M. Alam, M. Akhter, M. Shaquiquzzaman, 2019).
Biological Roles and Synthetic Approaches
The synthesis and biological applications of 1,3,4-oxadiazole derivatives have been extensively explored, especially in the context of developing new medicinal species for various diseases. Recent advancements highlight innovative methods for synthesizing these derivatives and their medicinal applications, covering a span of 15 years (2005–2019). This body of work has contributed significantly to the exploration of new therapeutic species, demonstrating the biological importance and potential of 1,3,4-oxadiazole compounds in advancing healthcare solutions (S. Nayak, B. Poojary, 2019).
properties
IUPAC Name |
N-cyclohexyl-2-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c29-22(25-18-11-5-2-6-12-18)16-28-15-20(19-13-7-8-14-21(19)28)24-27-26-23(30-24)17-9-3-1-4-10-17/h1,3-4,7-10,13-15,18H,2,5-6,11-12,16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNNZXVFIGDSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

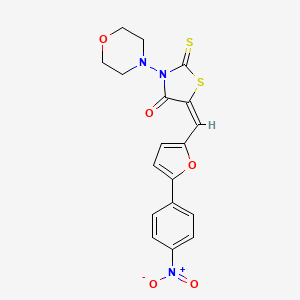


![1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2540582.png)
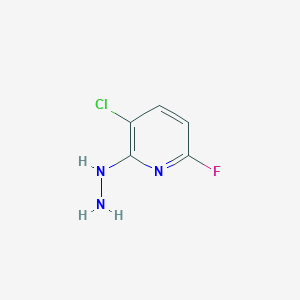
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2540585.png)
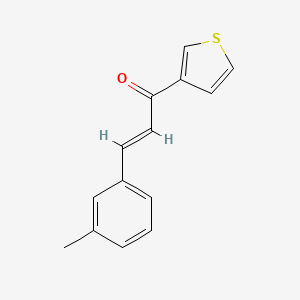
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2540588.png)



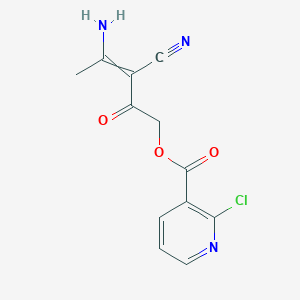
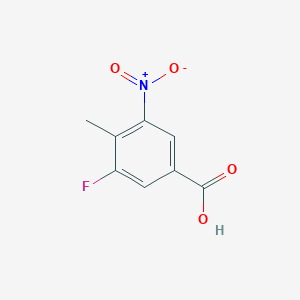
![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2540598.png)